2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorophenyl, phenyl, imidazolyl, thio, and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and phenyl groups. The thio linkage is then formed, and finally, the methoxyphenylacetamide group is attached. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl and phenyl groups contribute to the compound’s binding affinity and specificity, while the thio linkage and methoxyphenylacetamide group influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-3-(3-methoxyphenyl)acrylonitrile
- 2-(4-chlorophenyl)-3-(2-methoxyphenyl)acrylonitrile
- 3-(3-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-{[2-(3-Fluorophenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups
Properties
IUPAC Name |
2-[[2-(3-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-30-20-12-10-19(11-13-20)26-21(29)15-31-24-22(16-6-3-2-4-7-16)27-23(28-24)17-8-5-9-18(25)14-17/h2-14H,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWMZURNFOYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC(=CC=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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